molecular formula C18H15FN6 B14968888 N~4~-(3-fluorophenyl)-N~6~-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~4~-(3-fluorophenyl)-N~6~-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B14968888
M. Wt: 334.3 g/mol
InChI Key: OHTYAVWLPJRONM-UHFFFAOYSA-N
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Description

N4-(3-Fluorophenyl)-N6-Methyl-1-Phenyl-1H-Pyrazolo[3,4-D]Pyrimidine-4,6-Diamine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3-Fluorophenyl)-N6-Methyl-1-Phenyl-1H-Pyrazolo[3,4-D]Pyrimidine-4,6-Diamine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-fluoroaniline with 1-phenyl-3-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-dione in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N4-(3-Fluorophenyl)-N6-Methyl-1-Phenyl-1H-Pyrazolo[3,4-D]Pyrimidine-4,6-Diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N4-(3-Fluorophenyl)-N6-Methyl-1-Phenyl-1H-Pyrazolo[3,4-D]Pyrimidine-4,6-Diamine involves its interaction with specific molecular targets. The compound is known to inhibit certain kinases by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N4-(3-Fluorophenyl)-N6-Methyl-1-Phenyl-1H-Pyrazolo[3,4-D]Pyrimidine-4,6-Diamine is unique due to its specific substitution pattern, which imparts distinct biological properties. The presence of the fluorophenyl group enhances its binding affinity to certain molecular targets, making it a promising candidate for drug development.

Properties

Molecular Formula

C18H15FN6

Molecular Weight

334.3 g/mol

IUPAC Name

4-N-(3-fluorophenyl)-6-N-methyl-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C18H15FN6/c1-20-18-23-16(22-13-7-5-6-12(19)10-13)15-11-21-25(17(15)24-18)14-8-3-2-4-9-14/h2-11H,1H3,(H2,20,22,23,24)

InChI Key

OHTYAVWLPJRONM-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC(=CC=C4)F

Origin of Product

United States

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